molecular formula C10H14N2O4 B1479090 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid CAS No. 2097955-36-5

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid

Cat. No.: B1479090
CAS No.: 2097955-36-5
M. Wt: 226.23 g/mol
InChI Key: PWZASRWUJARKCQ-UHFFFAOYSA-N
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Description

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in a variety of synthetic pathways and the exploration of its chemical properties. A notable application includes its use in the synthesis of complex pyrrolopyrrole derivatives through multi-component reactions. For instance, ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with tetronic acid in boiling anhydrous toluene in the presence of acetic acid, showcasing the versatility of pyrrole derivatives in organic synthesis (Kamalova et al., 2018). This highlights the potential of such compounds in the development of novel organic materials, including those with optoelectronic applications.

Antioxidant Activity

Research has also indicated that derivatives of pyrrol-1-yl compounds exhibit remarkable antioxidant properties. A study involving the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives found that these compounds showed significant antioxidant activity compared to ascorbic acid, demonstrating the potential for these compounds in therapeutic applications (Zaki et al., 2017).

Quantum Chemical Investigation

The electronic and molecular properties of substituted pyrrolidinones, which are structurally related to the compound of interest, have been thoroughly investigated using DFT and quantum chemical calculations. Such studies contribute to our understanding of the compound's reactivity and stability, facilitating its application in various scientific fields (Bouklah et al., 2012).

Inhibitory Activity on Enzymes

Another significant area of application is in the study of inhibitory activities on specific enzymes. Derivatives of pyrrolopyrroles have been synthesized and found to inhibit the enzyme aldose reductase as well as the glycation process of proteins, which could be beneficial in treating various pathological conditions (Anagnostou et al., 2002).

Photophysical Properties

The photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, synthesized under mild conditions, have been investigated. These studies are crucial for the development of new organic materials with potential applications in optoelectronics and biological systems due to their enhanced water solubility and optical properties (Zhang et al., 2014).

Properties

IUPAC Name

2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-2-12-9(15)6-3-11(5-8(13)14)4-7(6)10(12)16/h6-7H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZASRWUJARKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
Reactant of Route 2
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
Reactant of Route 3
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
Reactant of Route 4
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
Reactant of Route 5
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid

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